molecular formula C22H29N3O3S B5994708 4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide

4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide

Cat. No.: B5994708
M. Wt: 415.6 g/mol
InChI Key: NXZNHLLTFBAKRZ-UHFFFAOYSA-N
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Description

4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide core, a phenylpiperazine moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core, the introduction of the phenylpiperazine moiety, and the addition of other substituents. Common synthetic routes may involve:

    Formation of Benzenesulfonamide Core: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.

    Introduction of Phenylpiperazine Moiety: This can be achieved through nucleophilic substitution reactions where the phenylpiperazine is introduced to the benzenesulfonamide core.

    Addition of Substituents: Various substituents can be added through reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • Benzenesulfonamide, 4-methyl-
  • 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide

Uniqueness

4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide is unique due to its specific structure, which includes a phenylpiperazine moiety and various substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methyl-N-[3-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)butan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-17(2)21(23-29(27,28)20-11-9-18(3)10-12-20)22(26)25-15-13-24(14-16-25)19-7-5-4-6-8-19/h4-12,17,21,23H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZNHLLTFBAKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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